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molecular formula C14H20O3 B1509702 Ethyl 4-(2,3-dimethylphenoxy)butyrate

Ethyl 4-(2,3-dimethylphenoxy)butyrate

Cat. No. B1509702
M. Wt: 236.31 g/mol
InChI Key: CGSHHIFVWDGTQL-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

A mixture of 2,3-dimethylphenol (12.2 g, 100 mmol), tetrabutylammonium iodide (0.738 g, 1.997 mmol), ethyl 4-bromobutanoate (14.29 mL, 100 mmol), and potassium carbonate (27.6 g, 200 mmol) in THF (100 mL) was heated at 60° C. for 20 h. After this time, the reaction mixture was cooled to room temperature. Once at the prescribed temperature, the reaction mixture was quenched with water (50 mL), and extracted with EtOAc (2×50 mL). The combined organic phases were concentrated, and purified by flash chromatography (0 to 30% EtOAc:hexanes) to afford the title compound (22.5 g, 90% yield) as colorless oil. LCMS, [M+Na]+=259.1. 1H NMR (400 MHz, CDCl3) δ 7.01 (dd, J=8.2, 7.5 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.67 (d, J=8.2 Hz, 1H), 4.13 (q, J=7.1 Hz, 2H), 3.97 (t, J=6.0 Hz, 2H), 2.52 (t, J=7.4 Hz, 2H), 2.25 (s, 3H), 2.15-2.07 (m, 2H), 2.12 (s, 3H), 1.24 (t, J=7.1 Hz, 3H).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
14.29 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
0.738 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
14.29 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.738 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Once at the prescribed temperature, the reaction mixture was quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0 to 30% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCCCC(=O)OCC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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